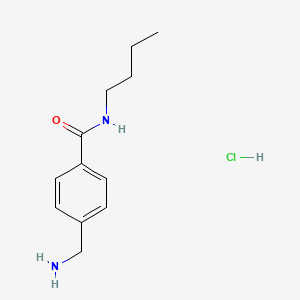

4-(aminomethyl)-N-butylbenzamide hydrochloride

描述

Nuclear Magnetic Resonance (NMR)

Predicted NMR signals for this compound:

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic protons (ortho/para) | 7.4–7.8 | Doublet |

| Aminomethyl (CH₂NH₂) | 1.5–2.0 | Singlet |

| Butyl chain (CH₂ groups) | 1.0–1.5 | Triplet/Quartet |

| Amide NH (broad) | 5.0–6.0 | Broad singlet |

Note: Actual NMR data are not available in public databases, but these values align with structurally similar benzamides.

Infrared Spectroscopy (IR)

Expected IR absorption bands:

| Functional Group | ν (cm⁻¹) | Assignment |

|---|---|---|

| N-H (amide) | 3300–3350 | Asymmetric stretching |

| C=O (amide) | 1640–1660 | Stretching vibration |

| C-N (aliphatic) | 1440–1480 | Bending vibration |

| C-H (aromatic) | 1500–1600 | Ring stretching |

Mass Spectrometry (MS)

Predicted fragmentation patterns:

| Ion | m/z | Structure |

|---|---|---|

| [M+H]⁺ | 207.15 | Molecular ion (C₁₁H₁₈N₂O) |

| [M+H-H₂O]⁺ | 189.14 | Loss of H₂O from aminomethyl |

| [M+Cl]⁻ | 242.75 | Hydrochloride adduct |

Collision cross-section (CCS) data*: Predicted CCS values for [M+H]⁺ and [M+Na]⁺ adducts are 148.6 Ų and 154.0 Ų, respectively.

Crystallographic Data and Solid-State Arrangement

No crystallographic studies or single-crystal X-ray diffraction data are reported for this compound in the scientific literature. However, the hydrochloride salt is expected to exhibit:

- Hydrogen-bonding networks : Interactions between the protonated amine (NH₃⁺) and chloride counterions.

- Packing motifs : Stacking of aromatic rings and van der Waals interactions between alkyl chains.

Limitations: The absence of experimental data necessitates reliance on computational models or analogous structures for solid-state characterization.

属性

IUPAC Name |

4-(aminomethyl)-N-butylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-2-3-8-14-12(15)11-6-4-10(9-13)5-7-11;/h4-7H,2-3,8-9,13H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDWSUGHPIHHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(Aminomethyl)-N-butylbenzamide hydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antiviral and anticancer agent. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C12H18ClN3O

- Molecular Weight : 241.74 g/mol

- CAS Number : 1158263-81-0

Biological Activity Overview

The biological activity of this compound primarily revolves around its antiviral and anticancer properties. Research indicates that derivatives of benzamides, including this compound, have shown significant activity against various viral infections and cancer cell lines.

Antiviral Activity

Research has demonstrated that certain benzamide derivatives exhibit antiviral properties, particularly against the Ebola virus (EBOV) and Marburg virus (MARV). In a study published in Nature, compounds similar to 4-(aminomethyl)-N-butylbenzamide were identified as effective inhibitors of viral entry into host cells. Notably, one derivative showed an effective concentration (EC50) of less than 10 μM against both EBOV and MARV, indicating strong antiviral potential .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that benzamide derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds designed with similar structures have shown moderate to high potency in inhibiting RET kinase activity, which is crucial in certain types of cancer . The inhibition of such pathways can lead to reduced proliferation of cancer cells, making these compounds promising candidates for further development.

The mechanisms through which 4-(aminomethyl)-N-butylbenzamide exerts its biological effects involve multiple pathways:

- Inhibition of Viral Entry : The compound has been shown to interfere with the entry mechanisms of viruses like EBOV and MARV by targeting specific viral proteins .

- Kinase Inhibition : By inhibiting kinases such as RET, it disrupts signaling pathways that promote cell growth and survival in cancer cells .

- Impact on Cellular Metabolism : Some studies indicate that related compounds can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways critical for viral replication .

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzamide derivatives:

- Study on Antiviral Activity : A study investigated a series of 4-(aminomethyl)benzamides for their ability to inhibit EBOV entry into Vero cells. The results indicated that certain compounds had significant antiviral activity with EC50 values below 10 μM, suggesting their potential as therapeutic agents against filoviruses .

- Cancer Research : Another investigation focused on the structural optimization of benzamide derivatives for RET kinase inhibition. This study found that specific modifications to the benzamide structure enhanced potency against RET-driven cancers, indicating a promising avenue for drug development .

Data Tables

| Study | Activity | EC50 Value (μM) | Target Virus/Cancer Type |

|---|---|---|---|

| Study 1 | Antiviral | <10 | Ebola Virus |

| Study 2 | Antiviral | <10 | Marburg Virus |

| Study 3 | Anticancer | Moderate to High | RET Kinase |

科学研究应用

Medicinal Chemistry

4-(Aminomethyl)-N-butylbenzamide hydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds. Its applications include:

- Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory properties, making this compound a candidate for treating conditions like chronic obstructive pulmonary disease (COPD) and asthma .

- Neutrophil Migration Inhibition : The compound has shown promise in reducing neutrophil migration, which is crucial in inflammatory responses. This effect is particularly relevant in models of lung inflammation.

Pharmacological Studies

Pharmacological studies have demonstrated the efficacy of this compound in various disease models:

- Chronic Obstructive Pulmonary Disease (COPD) : In preclinical studies, this compound has improved key features associated with COPD, including airway inflammation and remodeling.

- Non-Alcoholic Steatohepatitis (NASH) : Phase 1 trials have explored its potential use in NASH treatment, focusing on liver inflammation and fibrosis reduction.

Case Studies and Research Findings

相似化合物的比较

Table 1: Structural Comparison of Key Analogues

*Similarity scores are estimated based on structural deviations from the target compound.

Key Observations:

The N-hydroxy analogue (compound 29) introduces hydrogen-bonding capacity, which may alter solubility and receptor interactions .

Positional and Functional Group Variations: The 3-aminomethyl-4-chloro isomer () introduces steric and electronic effects due to the chloro substituent, which could modulate binding specificity (e.g., AT1 receptor affinity) . 4-(Aminomethyl)benzamide hydrochloride (CAS 20188-40-3) lacks the N-butyl group, reducing steric bulk and possibly decreasing metabolic stability .

Physicochemical Properties

- Solubility : Hydrochloride salts typically exhibit higher aqueous solubility than free bases, critical for formulation .

准备方法

Preparation of the Benzamide Core

- Starting materials: 4-aminomethylbenzoic acid or 4-(aminomethyl)benzoyl chloride can be used as key precursors.

- Acylation reaction: The N-butyl amide is formed by reacting 4-(aminomethyl)benzoyl chloride with butylamine under controlled temperature (typically 0–25 °C) in an organic solvent such as dichloromethane or tetrahydrofuran.

- Reaction conditions: Use of acid binding agents like triethylamine or pyridine to neutralize HCl formed during amide bond formation.

- Purification: The crude product is purified by recrystallization or chromatography to afford the benzamide intermediate.

Introduction of the Aminomethyl Group

- If starting from 4-nitrobenzoyl derivatives, the nitro group can be reduced to an amino group using catalytic hydrogenation (Raney nickel catalyst under hydrogen pressure of 3–5 atm at 110–130 °C) or chemical reduction (iron powder in acidic medium).

- The aminomethyl substituent can be introduced via a Mannich-type reaction or reductive amination on the benzaldehyde intermediate, followed by purification.

Formation of Hydrochloride Salt

- The free amine of 4-(aminomethyl)-N-butylbenzamide is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol).

- This step enhances compound stability and aqueous solubility, important for pharmaceutical applications.

Detailed Example from Patent Literature

A closely related preparation method is described in Chinese patent CN100358864C for 4-aminobenzoyl-N-(4-aminobenzoyl) amine, which shares similar reduction and condensation steps:

| Step | Reaction Description | Conditions | Solvent | Catalyst/Agent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Ammonolysis of paranitrobenzoyl chloride to p-nitrophenyl methane amide | 55–60 °C, water bath | Ammoniacal liquor, water, phase-transfer catalyst | Palmityl trimethyl ammonium chloride | — | — |

| 2 | Reduction of p-nitrophenyl methane amide to para amino benzamide | Ethanol-water medium | Iron powder, acidic activation (HCl, H2SO4) | 95–100 °C | — | — |

| 3 | Condensation of para amino benzamide with paranitrobenzoyl chloride | 20–100 °C (optimum 56–60 °C) | Organic solvents (benzene, toluene, dioxane) | Organic base (pyridine/triethylamine) or inorganic salt | 93.8 | 98.1 |

| 4 | Reduction of nitro group to amine | 80–150 °C (optimum 110–130 °C) | Alcohol-water, DMF-H2O, or DMSO-H2O | Raney nickel catalyst or iron powder | 91.4 | 99.1 |

This method highlights the use of iron powder and Raney nickel catalysts for selective reduction steps and the importance of acid binding agents during condensation to improve yield and purity.

Alternative Catalytic Reduction Methods

Recent advances include transition metal-free catalytic reductions of nitrobenzamides using pinacolborane and N-heterocyclic carbene catalysts under inert atmosphere, offering milder conditions and high selectivity. These methods may be adapted for the reduction steps in the synthesis of 4-(aminomethyl)-N-butylbenzamide derivatives.

Summary Table of Preparation Parameters

| Preparation Stage | Key Reagents | Solvent | Catalyst/Agent | Temperature (°C) | Pressure (atm) | Notes |

|---|---|---|---|---|---|---|

| Ammonolysis | Paranitrobenzoyl chloride, NH3 | Water, ammoniacal liquor | Phase-transfer catalyst | 55–60 | Atmospheric | Formation of p-nitrophenyl methane amide |

| Nitro Reduction | Iron powder or Raney Ni | Ethanol-water, DMF-H2O | Iron powder (activated with acid) or Raney Ni | 95–130 | 3–5 (H2) | Conversion of nitro to amino group |

| Condensation | Para amino benzamide, paranitrobenzoyl chloride | Benzene, toluene, dioxane | Organic base (pyridine, triethylamine) | 20–60 | Atmospheric | Formation of benzamide intermediate |

| Salt Formation | Hydrochloric acid | Ethanol or similar | — | Room temp | Atmospheric | Formation of hydrochloride salt |

Research Findings and Optimization Notes

- Catalyst choice: Raney nickel provides efficient hydrogenation under moderate pressure; iron powder with acid activation is a cost-effective alternative.

- Solvent effects: Mixed solvents (DMF-H2O, DMSO-H2O) improve solubility and reaction rates in reduction steps.

- Temperature control: Precise temperature regulation (e.g., 56–60 °C for condensation) enhances yield and reduces by-products.

- Purity: Liquid chromatography confirms product purity >98% after purification steps.

- Yield: Overall yields for multi-step synthesis exceed 90% under optimized conditions.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(aminomethyl)-N-butylbenzamide hydrochloride, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling 4-(aminomethyl)benzoic acid derivatives with N-butylamine under activated conditions (e.g., using carbodiimide coupling agents like EDC or DCC). Protecting the aminomethyl group with Boc (tert-butoxycarbonyl) prior to coupling can prevent side reactions. Post-reaction deprotection with HCl yields the hydrochloride salt. Optimization includes varying solvents (DMF, THF), temperature (0–25°C), and stoichiometric ratios. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization ensures purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store at -20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hygroscopic degradation and oxidation. Use desiccants (silica gel) to minimize moisture exposure. For handling, employ PPE (gloves, lab coat) and work in a fume hood. Stability assessments via periodic HPLC analysis (C18 column, UV detection at 254 nm) can monitor degradation over time .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies amine protons (δ 1.5–2.5 ppm) and amide carbonyl (δ ~165 ppm). Compare peaks with computed PubChem data .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ ion).

- FTIR : Bands at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. HPLC purity)?

- Methodology : Cross-validate using orthogonal techniques:

- HPLC-MS : Detect impurities (e.g., hydrolysis byproducts) with gradients (5–95% acetonitrile in H₂O + 0.1% TFA).

- NMR Relaxation Experiments : Differentiate between tautomers or conformational isomers causing peak splitting.

- LogD Analysis : Compare experimental LogD (shake-flask method, pH 7.4) with computed values (e.g., PubChem) to assess solubility discrepancies .

Q. What computational methods predict the physicochemical properties and bioactivity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict dipole moments and electrostatic potentials.

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes in Trypanosoma brucei ).

- ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB permeability, and CYP450 interactions .

Q. How can the compound’s stability under varying pH and temperature be systematically evaluated?

- Methodology : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–13, 37°C) for 24–72 hours. Monitor degradation via HPLC and identify products (e.g., 2-methoxybenzoic acid under acidic conditions ).

- Thermal Stability : Use TGA/DSC to determine decomposition onset temperature. Kinetic analysis (Arrhenius equation) extrapolates shelf life .

Q. What strategies optimize synthetic routes for scalability and reproducibility?

- Methodology : Apply Quality by Design (QbD) principles:

- DoE (Design of Experiments) : Vary parameters (catalyst loading, solvent ratio) to identify critical process variables.

- Hazard Analysis : Assess risks (exothermicity, toxicity) using NFPA ratings and scale-up simulations (e.g., DynoChem) .

Q. How can impurity profiles be characterized for regulatory compliance?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。